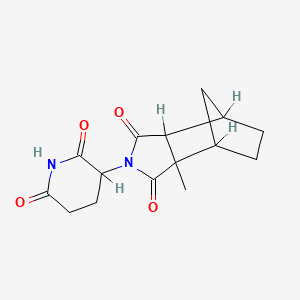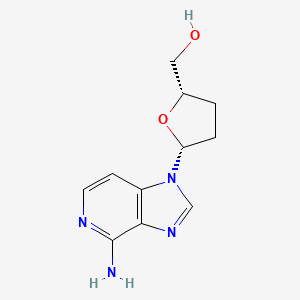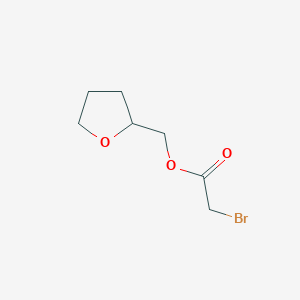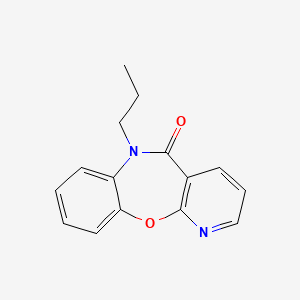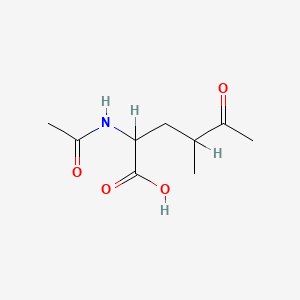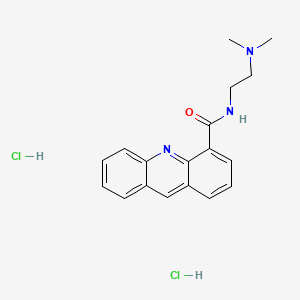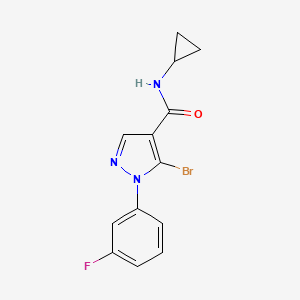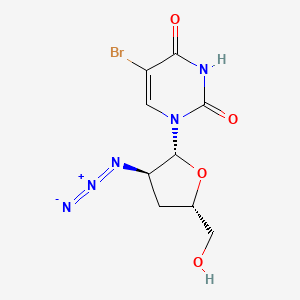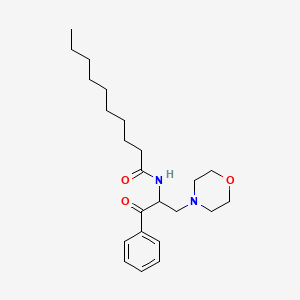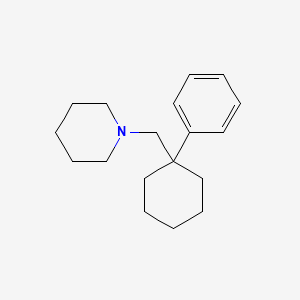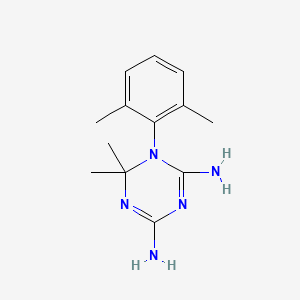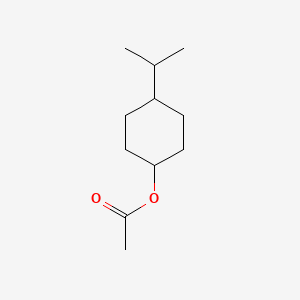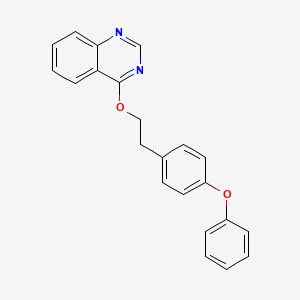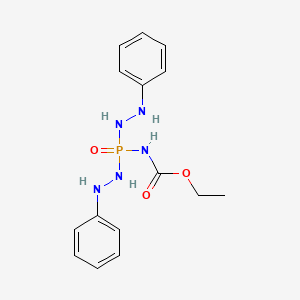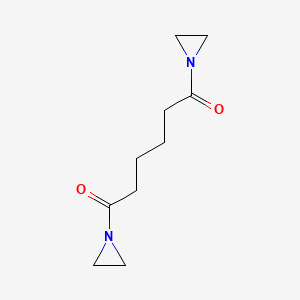
1,1'-Adipoylbisaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Adipoylbisaziridine is a chemical compound with the molecular formula C10H16N2O2. It features two aziridine rings connected by an adipoyl linker. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields, including polymer chemistry and materials science, due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 1,1’-Adipoylbisaziridine typically involves the reaction of adipoyl chloride with aziridine in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to control the reactivity of the aziridine rings. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1’-Adipoylbisaziridine undergoes several types of chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction can lead to the opening of the aziridine rings, forming amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Adipoylbisaziridine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Materials Science: The compound is utilized in the development of antibacterial and antimicrobial coatings.
Biology and Medicine:
Industry: It is used in the production of chelating agents and materials for CO2 adsorption.
Mecanismo De Acción
The mechanism of action of 1,1’-Adipoylbisaziridine involves the high reactivity of the aziridine rings. The ring strain makes the aziridine rings highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form stable intermediates that interact with various molecular targets, including DNA and proteins, depending on the application.
Comparación Con Compuestos Similares
1,1’-Adipoylbisaziridine can be compared to other aziridine-containing compounds such as:
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but less ring strain.
N-Tosylaziridine: A protected form of aziridine used in selective reactions.
The uniqueness of 1,1’-Adipoylbisaziridine lies in its bifunctional nature, allowing it to participate in polymerization reactions and form complex structures with enhanced properties.
Propiedades
Número CAS |
6950-06-7 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1,6-bis(aziridin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9(11-5-6-11)3-1-2-4-10(14)12-7-8-12/h1-8H2 |
Clave InChI |
XTVPIUWNQXSVQE-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)CCCCC(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


